Cedrelone

Apoptosis Cytotoxicity Cancer Cell Biology

Cedrelone (CAS 1254-85-9) is a ring-intact limonoid with a non-interchangeable bioactivity profile. It demonstrates 5-fold higher antifeedant potency vs. limonin against Spodoptera litura and uniquely inhibits molting in Oncopeltus fasciatus—unlike azadirachtin. As a PBLD activator, cedrelone induces apoptosis in temozolomide-resistant U87 glioma cells via ROS/ERK pathway disruption. Its antifungal activity against Puccinia arachidis is abolished by A/B ring modifications, confirming specific target engagement. Generic limonoid substitution risks failed experimental outcomes.

Molecular Formula C26H30O5
Molecular Weight 422.5 g/mol
CAS No. 1254-85-9
Cat. No. B224078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCedrelone
CAS1254-85-9
Synonymscedrelone
Molecular FormulaC26H30O5
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=COC=C6)C)C)O)C)C
InChIInChI=1S/C26H30O5/c1-22(2)17(27)7-9-23(3)16-6-10-24(4)15(14-8-11-30-13-14)12-18-26(24,31-18)25(16,5)21(29)19(28)20(22)23/h7-9,11,13,15-16,18,28H,6,10,12H2,1-5H3/t15-,16+,18+,23+,24-,25-,26+/m0/s1
InChIKeyOQMUOVSEPOBWMK-BWLMZZBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Cedrelone (CAS 1254-85-9): A Limonoid with Unique Apoptosis-Inducing and Insecticidal Fingerprint


Cedrelone (CAS 1254-85-9) is a furan-containing tetranortriterpenoid limonoid, primarily isolated from the Meliaceae family (Toona and Cedrela species). Structurally, it is classified as a ring-intact limonoid, featuring a highly oxygenated tetracyclic core with a furan ring and a characteristic α,β-unsaturated ketone system [1]. As an analytical reference standard, Cedrelone is typically supplied with HPLC purity ≥98% , making it suitable for rigorous in vitro and in vivo studies. Its biological profile is defined by potent and often unique activities across anticancer, insecticidal, and antifungal assays, distinguishing it from many other plant-derived limonoids [2].

Why Cedrelone Cannot Be Substituted with Generic Limonoids or Triterpenes


While the Meliaceae family produces a vast array of structurally diverse limonoids (e.g., gedunin, azadirachtin, limonin, nomilin), Cedrelone possesses a unique and non-interchangeable biological fingerprint. Substitution with a generic 'limonoid' is scientifically unsound because its specific ring-intact, cedrelone-type scaffold dictates a distinct spectrum of activity [1]. Unlike many in-class compounds that exhibit moderate or narrow effects, Cedrelone consistently demonstrates a dual ability to act as a potent inducer of apoptosis across multiple tumor types while retaining unique insect molting inhibition and antifungal activities [2] [3]. Procurement decisions based solely on compound class overlook the critical, quantifiable performance differences documented in direct comparative studies, potentially leading to failed or misleading experimental outcomes.

Quantitative Differentiation Guide for Cedrelone Selection


Apoptosis Induction: Cedrelone vs. 13 Other Triterpenes and Limonoids

In a direct head-to-head screen of six triterpenes and eight limonoids against human tumor cell lines (MCF-7, NCI-H460, A375-C5), only two compounds, the limonoids cedrelone and gedunin, were identified as 'very potent inducers of apoptosis' [1]. While both caused cell cycle arrest, the other 12 compounds, including odoratol and other structurally related limonoids, failed to exhibit this high-level pro-apoptotic activity, highlighting cedrelone's selective mechanism of action.

Apoptosis Cytotoxicity Cancer Cell Biology

Insect Molting Inhibition: Unique Activity of Cedrelone Among Nine Limonoids

In a study evaluating the insecticidal properties of nine limonoids against the variegated cutworm (Peridroma saucia) and the milkweed bug (Oncopeltus fasciatus), only three compounds (cedrelone, anthothecol, bussein) inhibited larval growth of P. saucia [1]. Critically, when tested for their ability to inhibit molting in O. fasciatus, only cedrelone was effective. This establishes a unique dual-action profile where cedrelone targets both larval growth and the specific endocrine-related process of molting, which is not shared by other active limonoids in the panel.

Insecticidal Activity Molting Inhibition Agricultural Pest Control

Antifeedant Activity in European Corn Borer: Superiority Over Gedunin and Nomilin

A comparative study of six limonoids from Meliaceae and Rutaceae against the European corn borer (Ostrinia nubilalis) larvae revealed a clear potency gradient in antifeedant activity. Cedrelone was positioned near the top of this hierarchy, with antifeedant activity increasing in the order: gedunin < bussein < entandrophragmin < nomilin < cedrelone < anthothecol [1]. At sublethal dietary concentrations of 10 ppm, only cedrelone and anthothecol led to measurable growth reduction in third instar larvae and subsequent negative impacts on female pupal weights and adult emergence.

Antifeedant Larval Growth Inhibition Ostrinia nubilalis

Cedrelone vs. Limonin: Superior Antifeedant Potency in Spodoptera litura

A direct comparison of antifeedant activity against the tobacco cutworm (Spodoptera litura) was performed between two structurally distinct limonoids: the ring-intact cedrelone (from Cedrela toona) and the D-seco limonoid limonin (from Citrus paradisi) [1]. The study found that cedrelone was effective at a concentration of 0.1%, whereas limonin required a five-fold higher concentration (0.5%) to achieve a comparable feeding deterrent effect on larvae.

Antifeedant Spodoptera litura Structure-Activity Relationship

Antifungal Activity: Cedrelone is the Most Effective Limonoid Against Peanut Rust

A structure-activity relationship study evaluated cedrelone and several structurally modified analogs (including modifications to the A and B rings) against the peanut rust pathogen, Puccinia arachidis [1]. The results showed that cedrelone was the most effective compound at reducing rust pustule emergence. Notably, any replacement of functional groups or modification of the A or B ring in the cedrelone scaffold resulted in a significant loss of antifungal effectiveness, confirming the critical importance of its native molecular architecture for this biological activity.

Antifungal Groundnut Rust Puccinia arachidis

High-Value Research and Industrial Applications of Cedrelone


Cancer Biology: Investigating Apoptosis in Drug-Resistant Glioma

Cedrelone is an optimal compound for research on temozolomide-resistant glioma. Evidence shows it effectively inhibits proliferation of U87 malignant glioma cells by inducing apoptosis, increasing reactive oxygen species (ROS), and disrupting the ERK/MAPK signaling pathway [1]. This makes it a valuable tool for dissecting resistance mechanisms and exploring alternative therapies for glioblastoma multiforme, where resistance to standard-of-care chemotherapy remains a major clinical challenge.

Agricultural Pest Management: Developing Novel Insect Growth Regulators (IGRs)

The unique ability of cedrelone to inhibit molting in the milkweed bug, Oncopeltus fasciatus, sets it apart from other insecticidal limonoids like azadirachtin [2]. This specific activity makes cedrelone a critical lead compound and research probe for the development of novel insect growth regulators (IGRs) that target the molting process. Its dual action on both larval growth (in species like P. saucia) and molting offers a distinct advantage over compounds with a narrower spectrum of insecticidal activity.

Natural Product Chemistry: Structure-Activity Relationship (SAR) Studies for Antifeedants

For natural product chemists investigating the molecular basis of insect antifeedant activity, cedrelone serves as a superior scaffold compared to related limonoids. Its 5-fold higher potency against Spodoptera litura compared to the D-seco limonoid limonin provides a clear phenotypic readout for SAR studies [3]. Furthermore, the known hierarchy of activity against Ostrinia nubilalis (where it outranks gedunin and nomilin) [4] provides a rich comparative framework for understanding how subtle differences in the limonoid skeleton influence biological activity.

Plant Pathology: Exploring Antifungal Leads with a Structurally-Defined Pharmacophore

Cedrelone's potent and structurally specific activity against the agriculturally significant peanut rust pathogen (Puccinia arachidis) makes it an ideal starting point for antifungal lead discovery [5]. The observation that modifications to its A or B ring abolish activity confirms that cedrelone interacts with a specific biological target. This validates its use as a probe for target identification studies in phytopathogenic fungi and for semi-synthetic programs aimed at improving potency or pharmacokinetic properties while preserving the core pharmacophore.

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